5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine
Overview
Description
5,10,15,20-Tetrakis(4-butoxyphenyl)porphine is a synthetic porphyrin derivative characterized by its unique structure, which includes four butoxyphenyl groups attached to the porphyrin core. Porphyrins are heterocyclic macrocycles, and their derivatives are known for their diverse applications in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine typically involves the reaction of butoxyphenyl-substituted pyrrole with an aldehyde under acidic conditions. The reaction proceeds through a series of steps, including condensation, oxidation, and cyclization, to form the porphyrin core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the porphyrin core and the attachment of the butoxyphenyl groups.
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of metalloporphyrins when oxidized with metal ions.
Reduction: Reduced porphyrin derivatives with altered electronic properties.
Substitution: Substituted porphyrins with different functional groups attached to the porphyrin core.
Scientific Research Applications
Chemistry: In chemistry, 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine is used as a photosensitizer in photodynamic therapy and as a catalyst in organic synthesis reactions.
Biology: In biological research, this compound is employed to study electron transfer processes and as a probe for detecting metal ions in biological systems.
Medicine: In medicine, it is explored for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species to kill cancer cells.
Industry: In industry, it is used in the development of sensors, organic light-emitting diodes (OLEDs), and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrins, which are involved in various biological processes such as oxygen transport and electron transfer. The butoxyphenyl groups enhance the solubility and stability of the porphyrin core, making it suitable for various applications.
Comparison with Similar Compounds
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphine: Similar structure but with methoxycarbonylphenyl groups instead of butoxyphenyl groups.
5,10,15,20-Tetrakis(4-tert-butylphenyl)porphine: Similar structure but with tert-butylphenyl groups instead of butoxyphenyl groups.
Uniqueness: 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine is unique due to its enhanced solubility and stability provided by the butoxyphenyl groups, which make it more suitable for industrial and biological applications compared to other similar porphyrin derivatives.
This comprehensive overview highlights the significance of 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable compound for research and development.
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Properties
IUPAC Name |
5,10,15,20-tetrakis(4-butoxyphenyl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H62N4O4/c1-5-9-37-65-45-21-13-41(14-22-45)57-49-29-31-51(61-49)58(42-15-23-46(24-16-42)66-38-10-6-2)53-33-35-55(63-53)60(44-19-27-48(28-20-44)68-40-12-8-4)56-36-34-54(64-56)59(52-32-30-50(57)62-52)43-17-25-47(26-18-43)67-39-11-7-3/h13-36,61,64H,5-12,37-40H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIFKTXKRLSRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCCCC)C8=CC=C(C=C8)OCCCC)C=C4)C9=CC=C(C=C9)OCCCC)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H62N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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